molecular formula C5H7ClO2 B1594702 Ethyl 2-chloroacrylate CAS No. 687-46-7

Ethyl 2-chloroacrylate

Cat. No. B1594702
Key on ui cas rn: 687-46-7
M. Wt: 134.56 g/mol
InChI Key: CVUNPKSKGHPMSY-UHFFFAOYSA-N
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Patent
US04261728

Procedure details

A solution of 40.4 g (0.30 mol) of ethyl 2-chloroacrylate and 2.14 g (0.010 mol) of 5-(p-chlorophenyl)-1,3,4-oxathiazole-2-one in 75 g of o-dichlorobenzene was held at reflux (165°-175°) for 55 minutes, at which time gas chromatography analysis indicated about 70% reaction. The reaction mixture was allowed to cool, and the supernatant was decanted from polymeric ester. Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials thus obtained gave 0.30 g (16%) of ethyl 3-(p-chlorophenyl)-4-isothiazolecarboxylate, m.p. 69°-70°, and 0.31 g (17%) of ethyl 3-(p-chlorophenyl)-5-isothiazolecarboxylate, m.p. 87°-89°.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2](=[CH2:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2O[C:19](=O)[S:18][N:17]=2)=[CH:12][CH:11]=1>ClC1C=CC=CC=1Cl>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:19][S:18][N:17]=2)=[CH:14][CH:15]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
ClC(C(=O)OCC)=C
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NSC(O1)=O
Step Three
Name
Quantity
75 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux (165°-175°) for 55 minutes
Duration
55 min
CUSTOM
Type
CUSTOM
Details
about 70% reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted from polymeric ester
CUSTOM
Type
CUSTOM
Details
Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials
CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 16%
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NSC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04261728

Procedure details

A solution of 40.4 g (0.30 mol) of ethyl 2-chloroacrylate and 2.14 g (0.010 mol) of 5-(p-chlorophenyl)-1,3,4-oxathiazole-2-one in 75 g of o-dichlorobenzene was held at reflux (165°-175°) for 55 minutes, at which time gas chromatography analysis indicated about 70% reaction. The reaction mixture was allowed to cool, and the supernatant was decanted from polymeric ester. Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials thus obtained gave 0.30 g (16%) of ethyl 3-(p-chlorophenyl)-4-isothiazolecarboxylate, m.p. 69°-70°, and 0.31 g (17%) of ethyl 3-(p-chlorophenyl)-5-isothiazolecarboxylate, m.p. 87°-89°.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2](=[CH2:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2O[C:19](=O)[S:18][N:17]=2)=[CH:12][CH:11]=1>ClC1C=CC=CC=1Cl>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:19][S:18][N:17]=2)=[CH:14][CH:15]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
ClC(C(=O)OCC)=C
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NSC(O1)=O
Step Three
Name
Quantity
75 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux (165°-175°) for 55 minutes
Duration
55 min
CUSTOM
Type
CUSTOM
Details
about 70% reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted from polymeric ester
CUSTOM
Type
CUSTOM
Details
Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials
CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 16%
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NSC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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